

Ro 31-8220 Mesylate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ro 31-8220 mesylate*

Cat. No.: *B1683856*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Ro 31-8220 mesylate**, a potent and widely utilized protein kinase inhibitor. This guide details its chemical properties, mechanism of action, effects on key signaling pathways, and protocols for its use in experimental settings.

Core Properties and Chemical Data

Ro 31-8220 mesylate is a synthetic, cell-permeable bisindolylmaleimide that acts as a reversible and competitive inhibitor of a broad spectrum of protein kinases, most notably Protein Kinase C (PKC). Its chemical and physical properties are summarized below.

Property	Value	Citation(s)
Molecular Weight	553.65 g/mol	[1][2]
Molecular Formula	C ₂₅ H ₂₃ N ₅ O ₂ S·CH ₃ SO ₃ H (or C ₂₆ H ₂₇ N ₅ O ₅ S ₂)	[1][2]
CAS Number	138489-18-6	[1]
Synonyms	Bisindolylmaleimide IX mesylate, Ro 31-8220 methanesulfonate	[2]
Purity	≥97%	[1]
Solubility	Soluble to 100 mM in DMSO and to 5 mM in ethanol	[1]
Storage	Desiccate at -20°C	[1]

Mechanism of Action and Biological Activity

Ro 31-8220 mesylate is predominantly recognized as a pan-PKC inhibitor, targeting multiple isoforms with high potency.[3] However, its activity extends to a range of other kinases, making it a broad-spectrum inhibitor. The compound's inhibitory effects are central to its role in dissecting cellular signaling pathways.

Primary Target: Protein Kinase C (PKC)

Ro 31-8220 mesylate demonstrates potent inhibition across various PKC isoforms. This non-selective inhibition of PKC isoforms makes it a valuable tool for studying the overall role of PKC in cellular processes.

Target PKC Isoform	IC ₅₀ (nM)	Citation(s)
PKC α	5	[3]
PKC β I	24	[3]
PKC β II	14	[3]
PKC γ	27	[3]
PKC ϵ	24	[3]
Rat Brain PKC	23	[3]

Broader Kinase Inhibition Profile

Beyond PKC, **Ro 31-8220 mesylate** potently inhibits several other key kinases involved in cell signaling, growth, and metabolism.[4][5] This broad specificity is a critical consideration in experimental design and data interpretation.

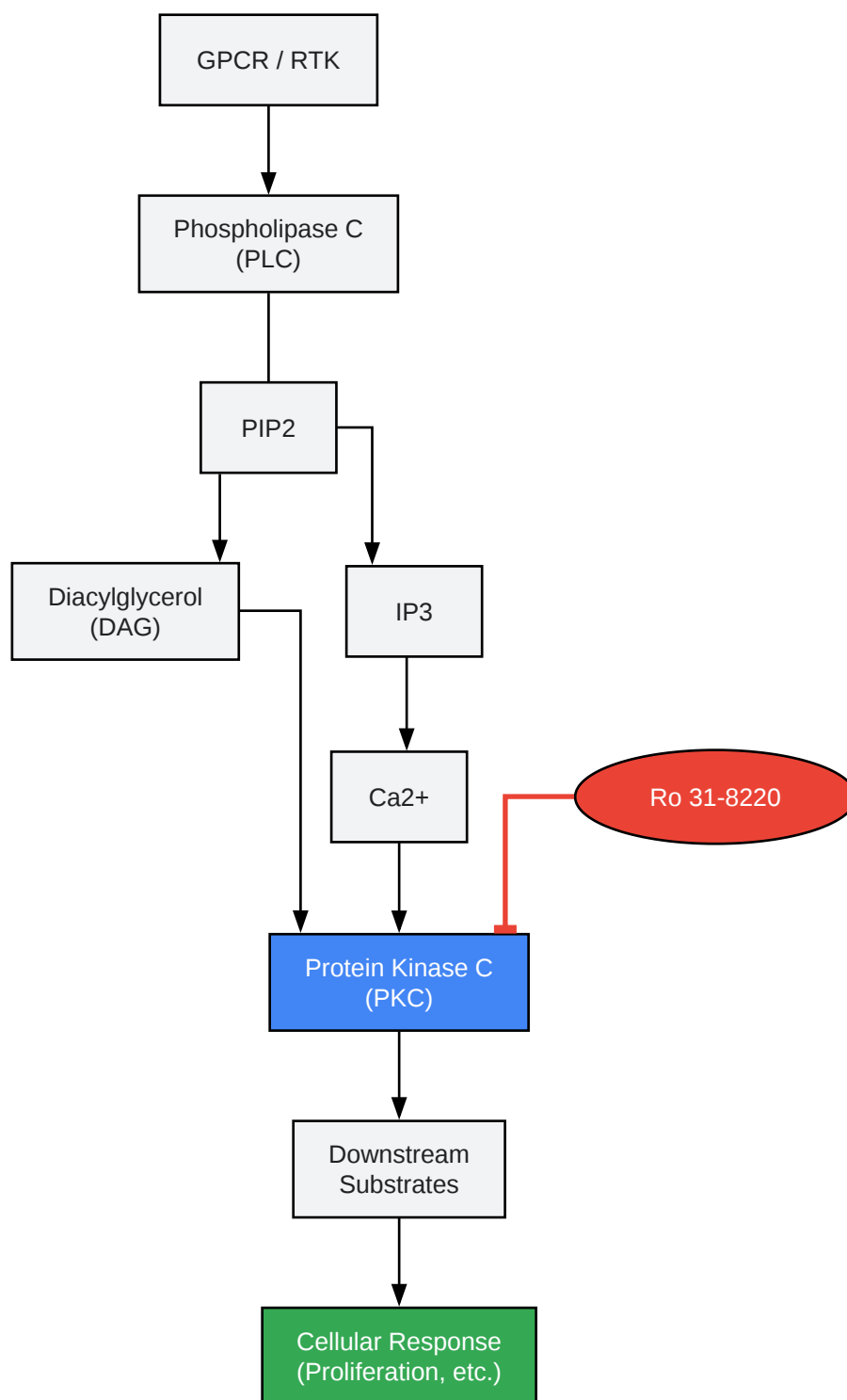
Additional Kinase Target	IC ₅₀ (nM)	Citation(s)
MAPKAP-K1b (RSK2)	3	[4][5]
MSK1	8	[4][5]
GSK3 β	38	[4][5]
S6K1	15	[4][5]

Impact on Cellular Signaling Pathways

The inhibitory action of **Ro 31-8220 mesylate** has profound effects on multiple downstream signaling cascades. While its primary effect is the blockade of PKC-mediated signaling, it also modulates other pathways, sometimes in a PKC-independent manner.[3][5]

PKC-Dependent Signaling

By inhibiting PKC, **Ro 31-8220 mesylate** blocks the phosphorylation of downstream substrates, thereby interfering with pathways that regulate cell proliferation, differentiation, apoptosis, and other critical cellular functions.[2]

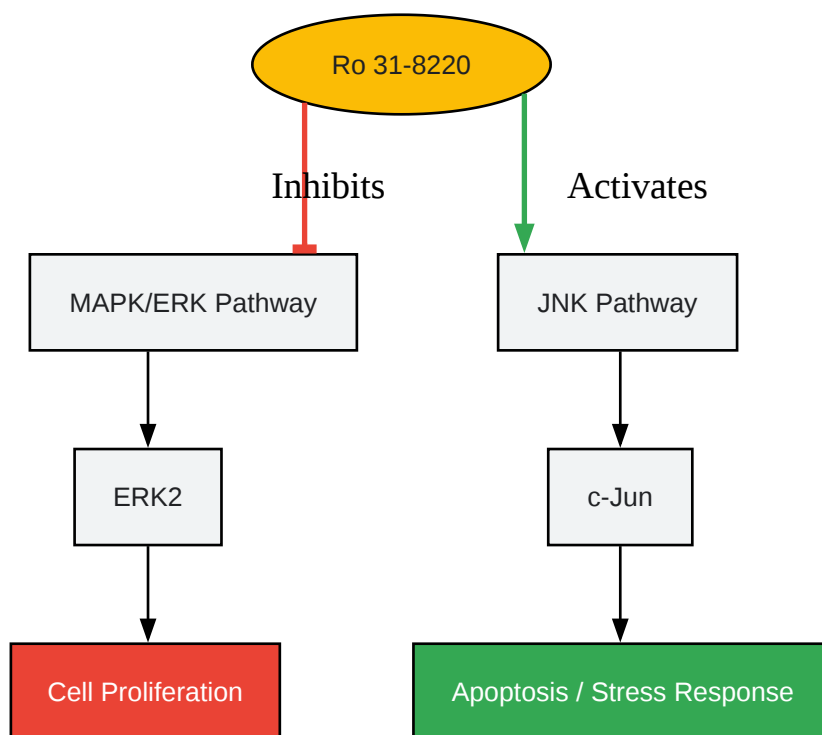


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Caption: Inhibition of the canonical PKC signaling pathway by Ro 31-8220.

Modulation of MAPK and JNK Pathways

Ro 31-8220 mesylate exhibits complex effects on the Mitogen-Activated Protein Kinase (MAPK) pathways. It has been shown to inhibit MAPK and ERK2 while simultaneously activating c-Jun N-terminal kinase (JNK).[4][6] These effects may occur independently of PKC inhibition.[3][5]



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Caption: Dual effects of Ro 31-8220 on MAPK/ERK and JNK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **Ro 31-8220 mesylate**, based on cited literature.

In Vitro PKC Activity Assay

This protocol assesses the direct inhibitory effect of Ro 31-8220 on PKC enzyme activity using a radioactive kinase assay.

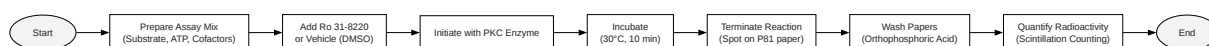
Materials:

- Purified PKC enzyme
- Synthetic peptide substrate (e.g., Peptide-γ: GPRPLFCRKGSRLRQKW)
- [γ - ^{32}P]ATP
- Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 1 mM DTT, 0.02% (w/v) Triton X-100
- Cofactors: 10 μM MgCl_2 , 0.6 mM CaCl_2 , 1.25 mg/mL phosphatidylserine, 1.25 ng/mL phorbol 12-myristate 13-acetate (PMA)
- **Ro 31-8220 mesylate** stock solution (in DMSO)
- P81 phosphocellulose paper
- 75 mM orthophosphoric acid
- Ethanol
- Scintillation counter

Methodology:

- Prepare the assay mixture containing 0.2 mg/mL peptide substrate, cofactors (MgCl_2 , CaCl_2 , phosphatidylserine, PMA), and [γ - ^{32}P]ATP in the assay buffer.
- Add varying concentrations of **Ro 31-8220 mesylate** or DMSO (vehicle control) to the assay tubes.
- Initiate the reaction by adding 2.5 m-units of the PKC enzyme to each tube.
- Incubate the reaction at 30°C for 10 minutes.
- Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers extensively in 75 mM orthophosphoric acid to remove unincorporated [γ - ^{32}P]ATP.

- Perform a final wash with ethanol and allow the papers to dry completely.
- Quantify the incorporated radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the PKC activity.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of Ro 31-8220.[7]



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Caption: Workflow for an in vitro radioactive PKC kinase assay.

Cell Proliferation and DNA Synthesis Assay

This protocol evaluates the effect of Ro 31-8220 on the growth and DNA synthesis of cancer cell lines.

Materials:

- Human A549 lung or MCF-7 breast carcinoma cells
- Appropriate cell culture medium (e.g., Ham's F-12 for A549, MEM for MCF-7) supplemented with 10% FCS and 2 mM glutamine
- **Ro 31-8220 mesylate** stock solution (in DMSO)
- [³H]Thymidine for DNA synthesis measurement
- Coulter Counter or similar cell counting instrument
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)

Methodology:

- Cell Culture: Maintain cells in logarithmic growth phase, subculturing twice weekly.
- Seeding: Seed cells in multi-well plates and allow them to adhere.
- Treatment: Incubate the cells with various concentrations of **Ro 31-8220 mesylate**. The medium containing the inhibitor should be replenished every 48-72 hours.
- Cell Proliferation Assessment:
 - After the incubation period (e.g., 4 days for A549, 6 days for MCF-7), detach the cells using trypsin-EDTA.
 - Determine the cell number for each treatment condition using a Coulter Counter.
- DNA Synthesis Assessment (Optional):
 - Towards the end of the treatment period, pulse-label the cells with [³H]Thymidine for a few hours.
 - Harvest the cells, lyse them, and precipitate the DNA.
 - Measure the incorporated radioactivity to quantify the rate of DNA synthesis.
- Data Analysis: Compare the cell counts or [³H]Thymidine incorporation in Ro 31-8220-treated cells to the vehicle-treated control cells to determine the inhibitory effect on proliferation.^[7]

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